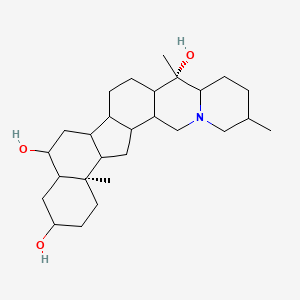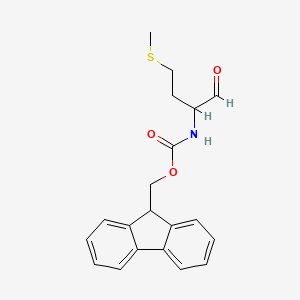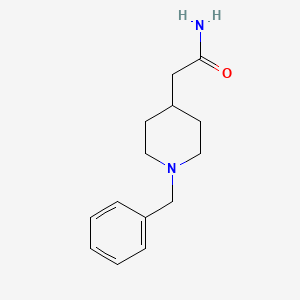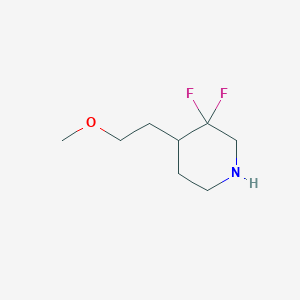
3,3-Difluoro-4-(2-methoxyethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-4-(2-methoxyethyl)piperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of piperidine derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST) . These reagents are effective for converting alcohols to alkyl fluorides and aldehydes to gem-difluorides.
Industrial Production Methods
Industrial production of fluorinated piperidines often employs large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts. The choice of reagents and conditions depends on the specific requirements of the target compound and the desired scale of production .
化学反应分析
Types of Reactions
3,3-Difluoro-4-(2-methoxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reagents, such as N-bromosuccinimide (NBS), are used for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluorinated ketones or aldehydes, while reduction can produce simpler alkyl derivatives .
科学研究应用
3,3-Difluoro-4-(2-methoxyethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3,3-Difluoro-4-(2-methoxyethyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,3-Difluoro-4-oxopiperidine: Another fluorinated piperidine with similar chemical properties.
4-(2-Methoxyethyl)piperidine: Lacks the fluorine atoms but shares the piperidine core structure.
Difluoroalkanes: Compounds with similar fluorination patterns but different core structures
Uniqueness
3,3-Difluoro-4-(2-methoxyethyl)piperidine is unique due to the presence of both fluorine atoms and the methoxyethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H15F2NO |
|---|---|
分子量 |
179.21 g/mol |
IUPAC 名称 |
3,3-difluoro-4-(2-methoxyethyl)piperidine |
InChI |
InChI=1S/C8H15F2NO/c1-12-5-3-7-2-4-11-6-8(7,9)10/h7,11H,2-6H2,1H3 |
InChI 键 |
BGNZSGLFKOXULA-UHFFFAOYSA-N |
规范 SMILES |
COCCC1CCNCC1(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
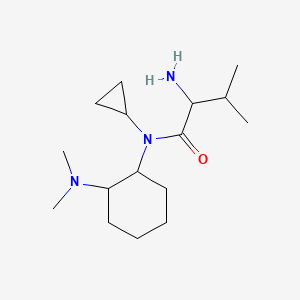
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
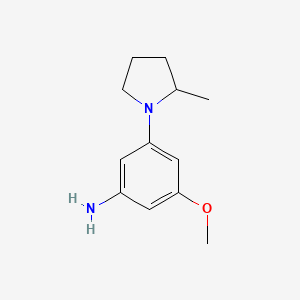

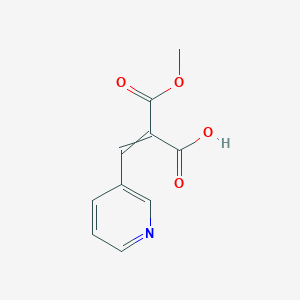
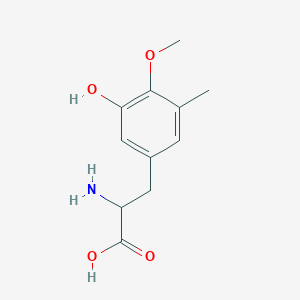
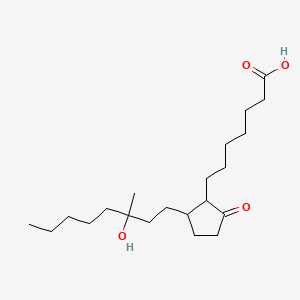

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
